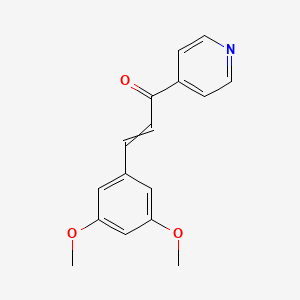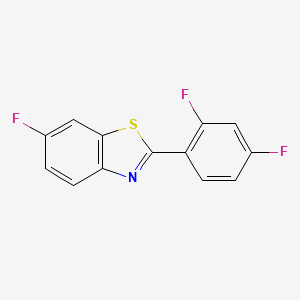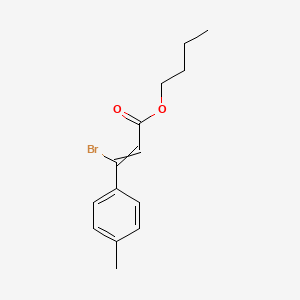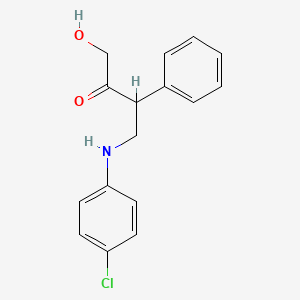
L-Leucylglycyl-L-threonyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucylglycyl-L-threonyl-L-leucine is a peptide compound with the molecular formula C18H34N4O6 It consists of the amino acids leucine, glycine, and threonine, arranged in a specific sequence
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.
化学反応の分析
Types of Reactions
L-Leucylglycyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using water and enzymes or acids.
Oxidation: Oxidizing agents can modify the side chains of amino acids, particularly threonine.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Produces free amino acids (leucine, glycine, threonine).
Oxidation: Produces oxidized amino acids with modified side chains.
Substitution: Produces peptides with modified amino acid residues.
科学的研究の応用
L-Leucylglycyl-L-threonyl-L-leucine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Leucylglycyl-L-threonyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.
類似化合物との比較
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural features but lacking glycine and threonine.
L-Threonyl-L-leucine: A dipeptide containing threonine and leucine, but without glycine.
L-Leucylglycyl-L-threonyl-L-valine: A peptide with a similar sequence but with valine instead of leucine at the terminal position.
Uniqueness
L-Leucylglycyl-L-threonyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of leucine, glycine, and threonine allows for unique interactions with molecular targets and specific reactivity in chemical reactions.
特性
CAS番号 |
845509-96-8 |
|---|---|
分子式 |
C18H34N4O6 |
分子量 |
402.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H34N4O6/c1-9(2)6-12(19)16(25)20-8-14(24)22-15(11(5)23)17(26)21-13(18(27)28)7-10(3)4/h9-13,15,23H,6-8,19H2,1-5H3,(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t11-,12+,13+,15+/m1/s1 |
InChIキー |
AIXDJRBRSKFHAJ-OSFYFWSMSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N)O |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)

![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

![1-[(9-Oxo-9H-xanthene-2-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14193880.png)
![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)



![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)
